

The Diverse Biological Landscape of Quinoline-3-Carboxylic Acid Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *4-Hydroxy-7-methoxyquinoline-3-carboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its varied derivatives, quinoline-3-carboxylic acids have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying molecular mechanisms and pathways.

Anticancer Activity

Quinoline-3-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

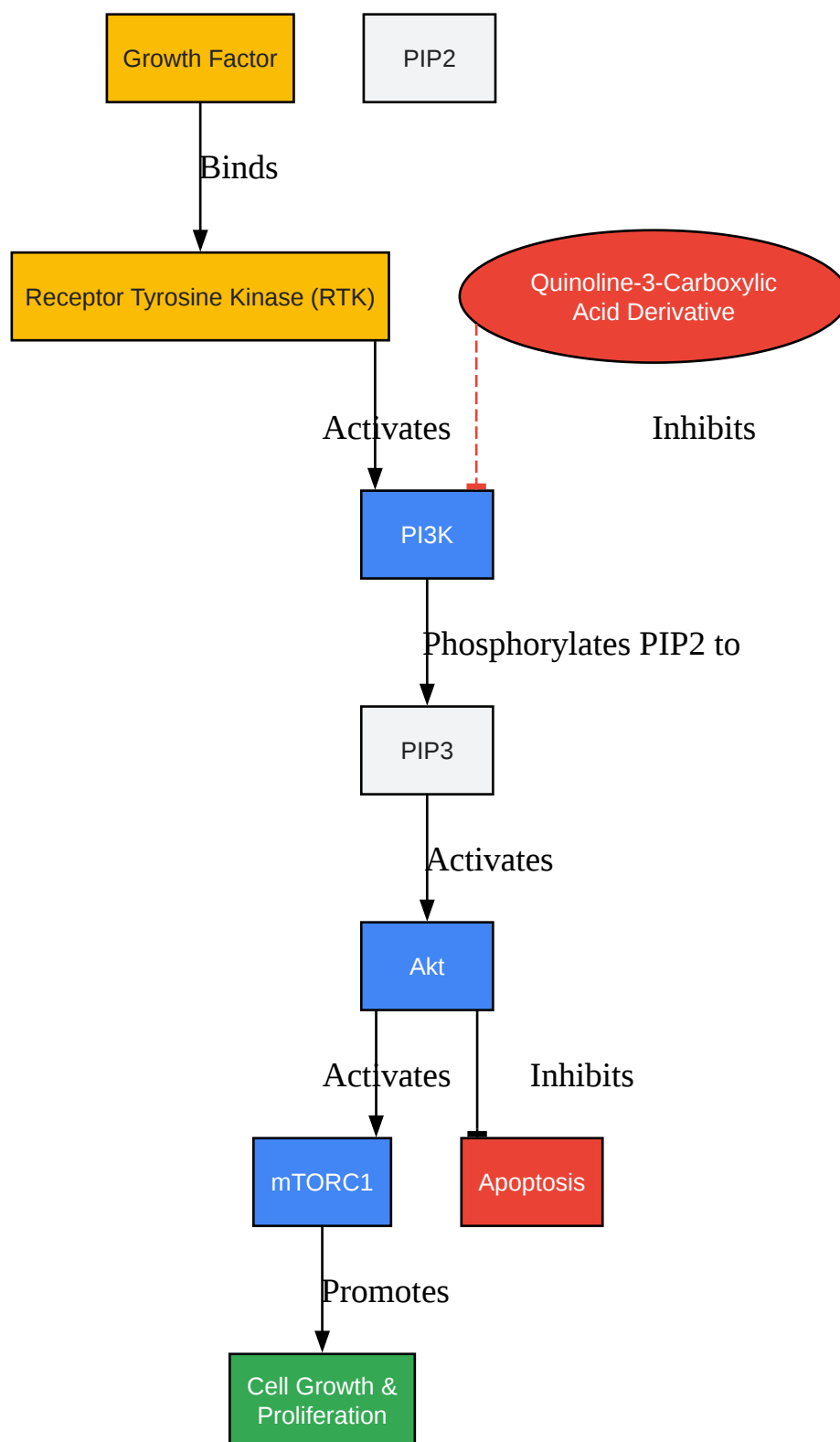
Quantitative Anticancer Activity Data

The antiproliferative activity of various quinoline-3-carboxylic acid derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀). A selection of these findings is summarized in the table below.

Compound/Derivative	Cancer Cell Line	IC50 (μM)	Reference
2,4-disubstituted quinoline-3-carboxylic acid (Compound 2f)	MCF-7 (Breast)	Micromolar range	[1]
2,4-disubstituted quinoline-3-carboxylic acid (Compound 2l)	K562 (Leukemia)	Micromolar range	[1]
Kynurenic acid (hydrate)	MCF-7 (Breast)	Not specified	[2]
Quinoline-3-carboxylic acid	MCF-7 (Breast)	Not specified	[2]
1,2-dihydro-2-oxo-4-quinoline carboxylic acids	MCF-7 (Breast)	Not specified	[2]
Quinolone derivative 7c	MCF-7 (Breast)	1.73 ± 0.27 μg/mL	[3]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A key mechanism through which some quinoline derivatives exert their anticancer effects is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. By inhibiting components of this pathway, quinoline-3-carboxylic acid derivatives can effectively arrest cancer cell progression.



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PI3K/Akt/mTOR signaling pathway inhibition.

Antimicrobial Activity

Quinoline-3-carboxylic acid derivatives, particularly the fluoroquinolones, are well-established antibacterial agents. Their activity extends to a broad spectrum of Gram-positive and Gram-negative bacteria. Furthermore, certain derivatives have also shown promising antifungal activity.

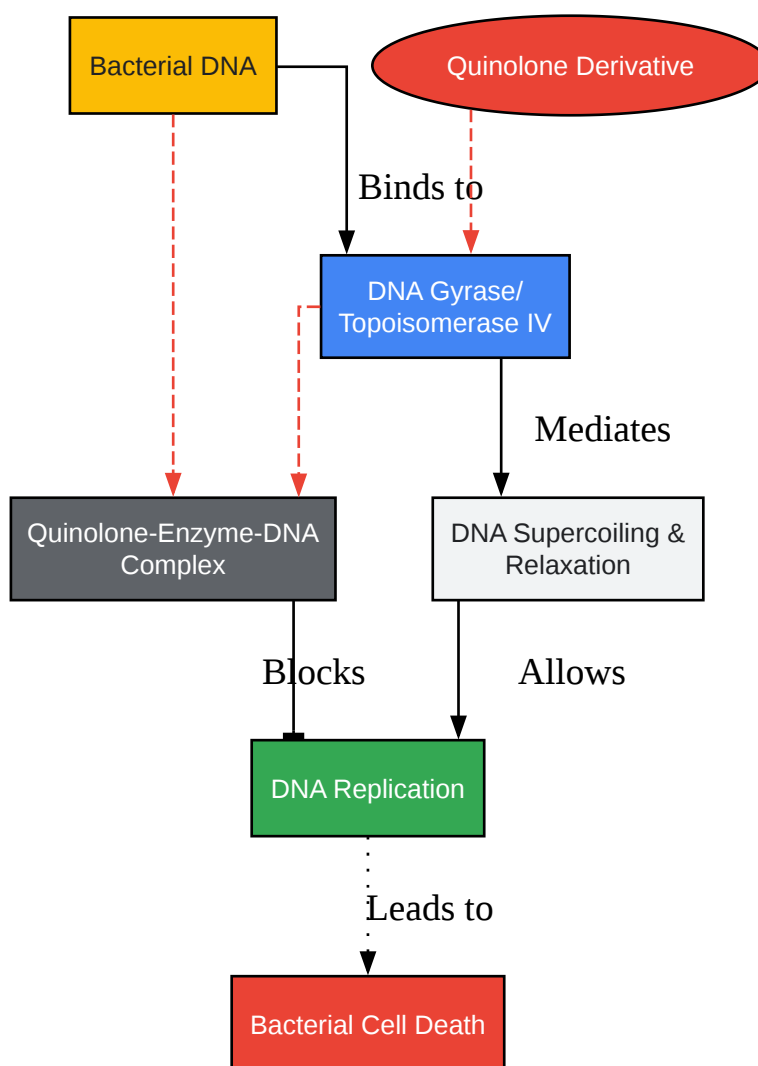
Quantitative Antibacterial and Antifungal Activity Data

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. The following table presents MIC values for several quinoline-3-carboxylic acid derivatives against various bacterial and fungal strains.

Compound/Derivative	Microbial Strain	MIC (µg/mL)	Reference
Norfloxacin	Enteric gram-negative bacteria	Potent activity	[4]
Ciprofloxacin	Pseudomonas aeruginosa	Potent activity	[4]
Ofloxacin	Gram-positive bacteria	Potent activity	[4]
Compound 2	Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli	3.12 - 50	[5]
Compound 6	Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli	3.12 - 50	[5]
Compound 6	A. flavus, A. niger, F. oxysporum, C. albicans	Potentially active	[5]
Compound 4d, 4i, 4k, 4l, 4m	Candida albicans (ATCC 24433)	1.95	[6]
Ketoconazole (Reference)	Candida glabrata (ATCC 90030)	0.24	[6]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary mechanism of antibacterial action for quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in the process of DNA cleavage, leading to double-strand DNA breaks and ultimately bacterial cell death.[7]



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Mechanism of DNA gyrase inhibition by quinolones.

Anti-inflammatory Activity

Several quinoline-3-carboxylic acid derivatives have exhibited significant anti-inflammatory properties.[2][8] This activity is particularly relevant for the development of novel treatments for inflammatory diseases.

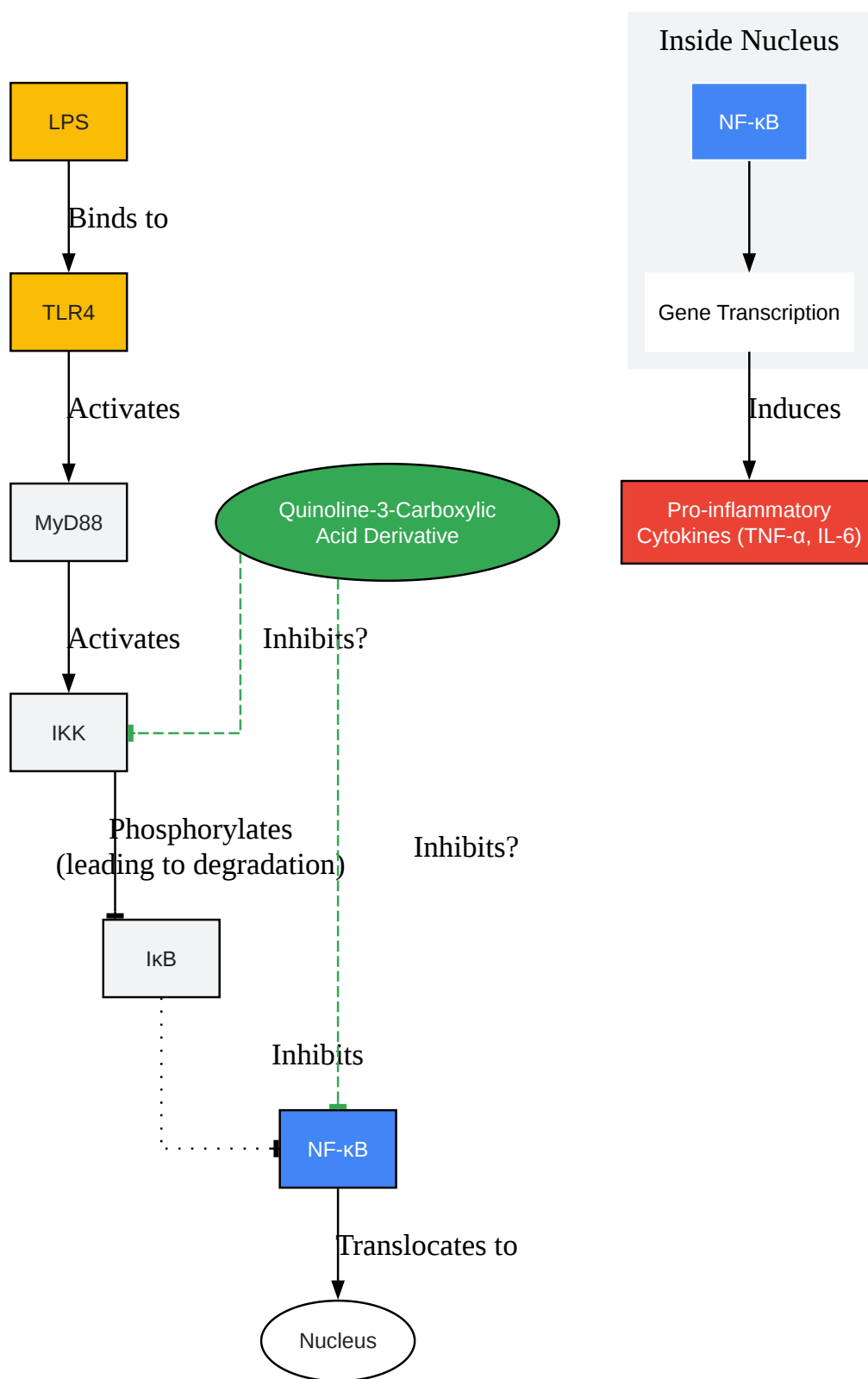
Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of these compounds have been assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.

Compound/Derivative	Assay System	IC50	Reference
Quinoline-3-carboxylic acid	LPS-induced inflammation in RAW264.7 macrophages	Appreciable anti-inflammatory affinity	[2][8]
Quinoline-4-carboxylic acid	LPS-induced inflammation in RAW264.7 macrophages	Appreciable anti-inflammatory affinity	[2][8]
CL 306 ,293	Delayed type hypersensitivity in dogs	0.25 mg/kg (daily oral dose)	[9]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. In macrophages, lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade through Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like NF- κ B and the subsequent production of pro-inflammatory cytokines. Quinoline derivatives can interfere with this pathway at various points.



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LPS-induced inflammatory pathway in macrophages.

Antiviral Activity

Recent studies have highlighted the potential of quinoline-3-carboxylic acid derivatives as antiviral agents, with activity reported against a variety of viruses.

Quantitative Antiviral Activity Data

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of a drug that gives half-maximal response.

Compound/Derivative	Virus	EC ₅₀ (μM)	Reference
4-quinoline carboxylic acid derivative (C12)	Vesicular Stomatitis Virus (VSV)	0.11	[10]
4-quinoline carboxylic acid derivative (C13)	Vesicular Stomatitis Virus (VSV)	3.10	[10]
4-quinoline carboxylic acid derivative (C16)	Vesicular Stomatitis Virus (VSV)	1.98	[10]
4-quinoline carboxylic acid derivative (C44)	Vesicular Stomatitis Virus (VSV)	0.0019	[10]
4-quinoline carboxylic acid derivative (C44)	Influenza A (WSN)	0.041	[10]
8-hydroxyquinoline derivative (iso-Bu substituted)	Dengue virus serotype 2 (DENV2)	0.49	[11]

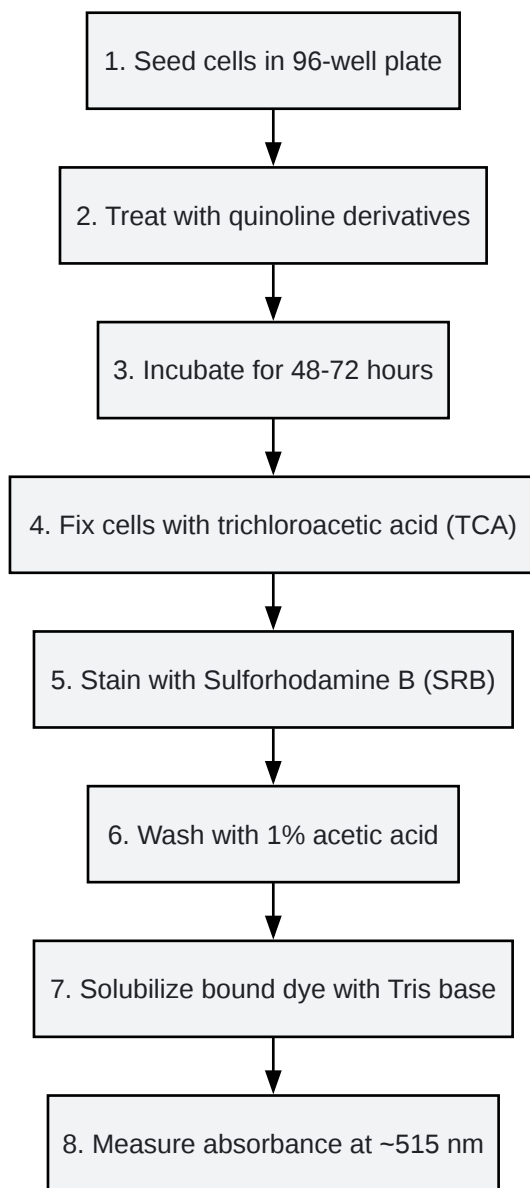
Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of quinoline-3-carboxylic acid derivatives.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This colorimetric assay is used to determine cytotoxicity and cell proliferation.

Workflow:



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SRB assay experimental workflow.

Protocol:

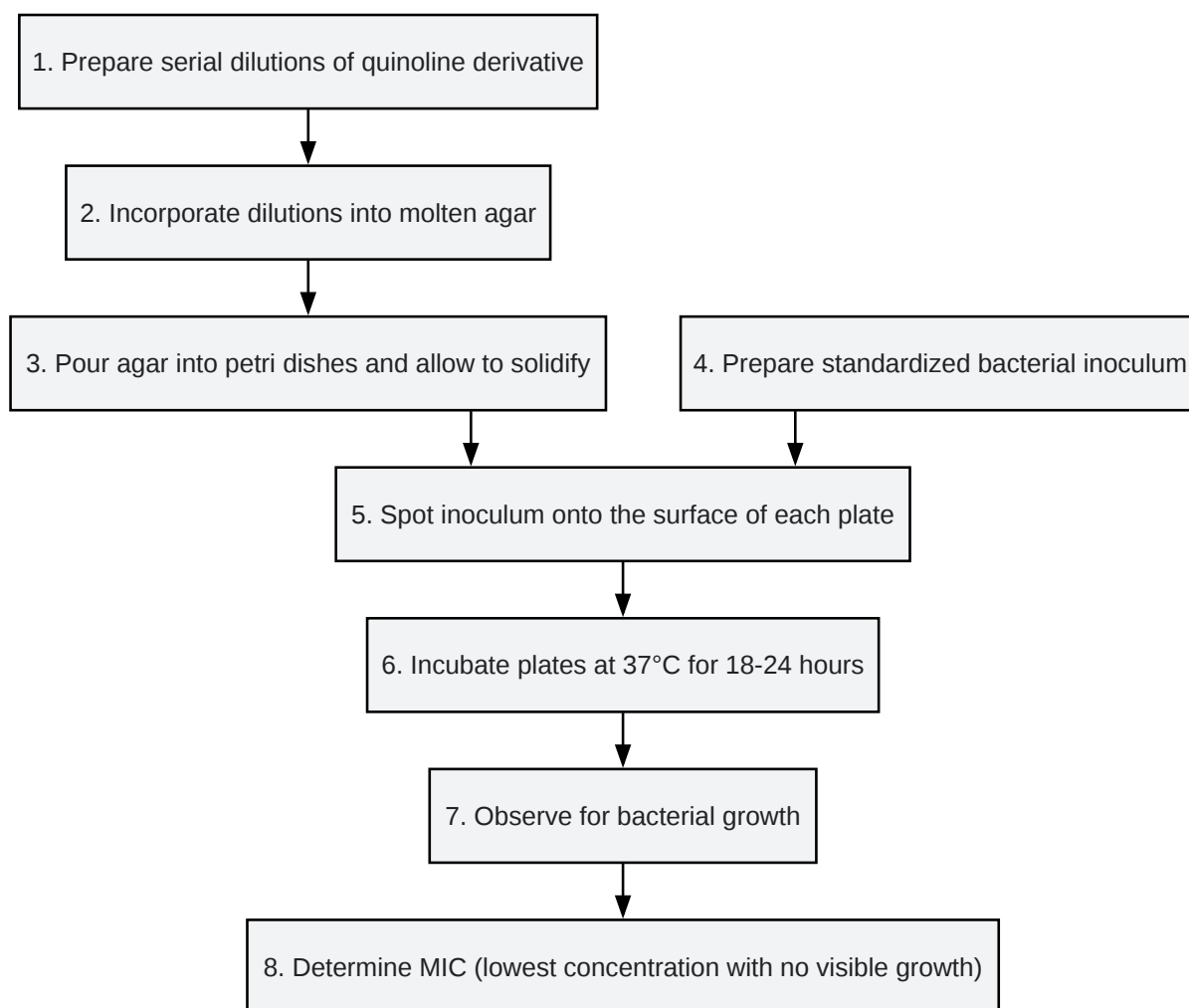
- Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

- **Compound Treatment:** Add serial dilutions of the quinoline-3-carboxylic acid derivatives to the wells. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- **Cell Fixation:** Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
- **Staining:** Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- **Washing:** Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
- **Solubilization:** Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- **Absorbance Measurement:** Measure the optical density (OD) at approximately 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control.

Agar Dilution Method for Antibacterial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Workflow:



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Agar dilution method workflow.

Protocol:

- **Compound Dilution:** Prepare a series of twofold dilutions of the quinoline-3-carboxylic acid derivative in a suitable solvent.
- **Agar Plate Preparation:** Add a defined volume of each compound dilution to molten Mueller-Hinton agar (or another appropriate agar medium) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no compound should also be prepared.

- **Inoculum Preparation:** Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- **Inoculation:** Using a multipoint inoculator or a calibrated loop, spot a small, defined volume of the bacterial inoculum onto the surface of each agar plate.
- **Incubation:** Incubate the plates at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

The quinoline-3-carboxylic acid scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral effects. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds significant promise for addressing unmet medical needs across various disease areas. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field.

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